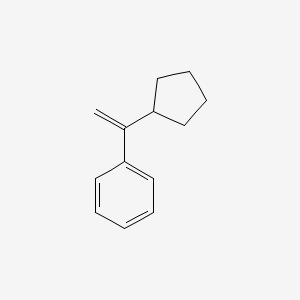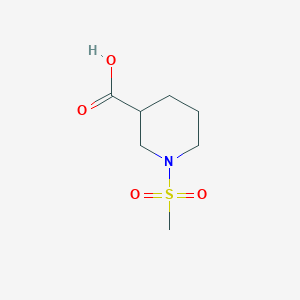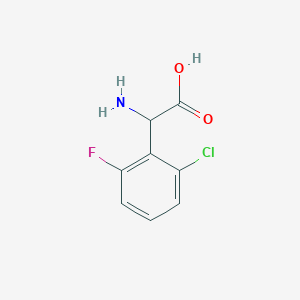
(1-Cyclopentylvinyl)benzene
Übersicht
Beschreibung
(1-Cyclopentylvinyl)benzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylvinyl)benzene typically involves the reaction of cyclopentylmagnesium bromide with vinylbenzene (styrene) under controlled conditions. The reaction proceeds via a Grignard reaction, where the cyclopentylmagnesium bromide acts as a nucleophile, attacking the vinyl group of styrene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Grignard reactions, but with optimized conditions for higher yields and purity. This may involve the use of catalysts, temperature control, and purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Cyclopentylvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in (1-Cyclopentylethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products:
Oxidation: Cyclopentylvinyl ketone or cyclopentylvinyl alcohol.
Reduction: (1-Cyclopentylethyl)benzene.
Substitution: Various substituted (1-Cyclopentylvinyl)benzenes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopentylvinyl)benzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound is investigated for its potential in creating advanced materials with specific mechanical and chemical properties.
Biological Studies: Research into its biological activity and potential pharmaceutical applications is ongoing, although specific uses in medicine are still under exploration.
Wirkmechanismus
The mechanism by which (1-Cyclopentylvinyl)benzene exerts its effects depends on the specific reaction or application. In polymerization, the vinyl group participates in radical or anionic polymerization processes, leading to the formation of polymer chains. The cyclopentyl group can influence the physical properties of the resulting polymers, such as flexibility and thermal stability.
Vergleich Mit ähnlichen Verbindungen
(1-Cyclohexylvinyl)benzene: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-Methylene-1,2,3,4-tetrahydronaphthalene: Contains a naphthalene ring system.
5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Features a benzo-cycloalkane structure.
4-Methylenethiochromane: Similar structure with a sulfur atom in the ring.
Uniqueness: (1-Cyclopentylvinyl)benzene is unique due to its specific combination of a cyclopentyl group and a vinyl group attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in polymer and materials science.
Eigenschaften
IUPAC Name |
1-cyclopentylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWXTWTAWBJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B1636843.png)
![Amino{[4-(trifluoromethyl)benzyl]sulfanyl}methaniminium chloride](/img/structure/B1636844.png)
![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1636855.png)




